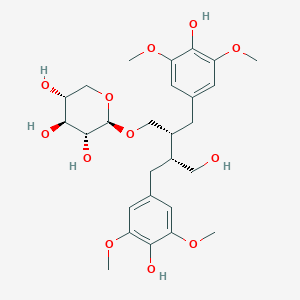

Ssioriside

Description

Properties

Molecular Formula |

C27H38O12 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1 |

InChI Key |

UTPBCUCEDIRSFI-MJDPKNRPSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Isosorbide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of Isosorbide, a multifaceted molecule with significant applications in the pharmaceutical industry. Initially presumed to be "Ssioriside" based on the initial query, extensive research indicates that the intended subject is Isosorbide, a well-documented and clinically relevant compound. This document delves into the core aspects of Isosorbide's mechanism of action as a vasodilator, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of its signaling pathways.

Chemical Structure and Properties of Isosorbide

Isosorbide is a bicyclic diol derived from the dehydration of sorbitol, a sugar alcohol. Its rigid V-shaped structure, consisting of two fused furan (B31954) rings, imparts unique chemical and physical properties.

Chemical Name: (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula: C₆H₁₀O₄

Molecular Weight: 146.14 g/mol

The two hydroxyl groups in Isosorbide exhibit different steric and electronic environments, allowing for selective chemical modifications to produce a range of derivatives with diverse applications.

Synthesis of Isosorbide

The primary industrial synthesis of Isosorbide involves the acid-catalyzed dehydration of D-sorbitol. This process typically occurs in two steps, with the formation of an intermediate, 1,4-sorbitan.

Experimental Protocol: Synthesis of Isosorbide from D-Sorbitol

This protocol describes a common laboratory-scale synthesis of Isosorbide.

Materials:

-

D-Sorbitol

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

High-boiling point solvent (optional)

-

Reaction flask with a distillation setup

-

Heating mantle

-

Vacuum source

Procedure:

-

D-Sorbitol is mixed with the acid catalyst in the reaction flask.

-

The mixture is heated under vacuum to a temperature typically ranging from 120°C to 150°C.

-

Water produced during the dehydration reaction is continuously removed by distillation to drive the reaction towards the formation of Isosorbide.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the crude product is purified by crystallization or distillation to yield pure Isosorbide.

Pharmacological Activity: Vasodilation

Isosorbide and its nitrate (B79036) derivatives, Isosorbide dinitrate (ISDN) and Isosorbide mononitrate (ISMN), are potent vasodilators used in the treatment of angina pectoris and heart failure.[1] Their therapeutic effect is mediated by the release of nitric oxide (NO).

Mechanism of Action

The vasodilatory effect of Isosorbide nitrates is initiated by their enzymatic or non-enzymatic conversion to nitric oxide. NO, a gaseous signaling molecule, activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation. This vasodilation reduces both preload and afterload on the heart, thereby alleviating myocardial oxygen demand.[4]

Signaling Pathway Diagram

Quantitative Data on Pharmacological Effects

Numerous studies have quantified the pharmacological effects of Isosorbide and its derivatives. The following tables summarize key findings from clinical and preclinical research.

Table 1: Hemodynamic Effects of Isosorbide Mononitrate (ISMN) in Patients with Portal Hypertension

| Parameter | Baseline | After ISMN (20 mg, oral) | p-value |

| Portal Pressure Gradient (mmHg) | 23.9 ± 3.4 | 21.8 ± 3.4 | < 0.005 |

| Estimated Liver Blood Flow (ml/min) | 1940 ± 159 | 1639 ± 179 | < 0.05 |

| Cardiac Index | 3.8 ± 0.3 | 3.4 ± 0.3 | < 0.01 |

| Mean Arterial Pressure (mmHg) | 90 ± 4 | 88 ± 4 | NS |

| Data adapted from a study on patients with cirrhosis and portal hypertension. |

Table 2: Pharmacokinetic Parameters of Isosorbide Mononitrate (ISMN) in Healthy Volunteers

| Parameter | Value |

| Bioavailability | ~100% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Elimination Half-life (t1/2) | 4-5 hours |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Data represents typical values observed in pharmacokinetic studies. |

Experimental Protocols for Assessing Biological Activity

In Vitro Vasodilation Assay (Aortic Ring Assay)

This protocol is a standard method to assess the vasodilatory properties of compounds on isolated blood vessels.

Materials:

-

Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit)

-

Krebs-Henseleit buffer

-

Vasoconstrictor agent (e.g., phenylephrine, KCl)

-

Isosorbide derivative solution

-

Organ bath system with force transducer and data acquisition software

Procedure:

-

The isolated aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

-

The aortic rings are mounted in the organ bath containing Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂, and maintained at 37°C.

-

The rings are allowed to equilibrate under a resting tension of approximately 2g.

-

The rings are pre-contracted with a vasoconstrictor to a stable plateau.

-

Cumulative concentrations of the Isosorbide derivative are added to the bath, and the relaxation response is recorded.

-

The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Measurement of cGMP Levels in Vascular Tissue

This protocol outlines a method to quantify changes in cGMP levels in response to Isosorbide treatment.

Materials:

-

Vascular tissue (e.g., aortic rings)

-

Isosorbide derivative solution

-

Lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

-

Plate reader

Procedure:

-

Vascular tissue is incubated with the Isosorbide derivative for a specified time.

-

The tissue is flash-frozen in liquid nitrogen to stop enzymatic activity.

-

The frozen tissue is homogenized in lysis buffer.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The cGMP concentration in the supernatant is determined using a competitive EIA kit according to the manufacturer's instructions.

-

The results are typically normalized to the protein concentration of the tissue homogenate.

Logical Workflow for Drug Development and Evaluation

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a vasodilator like Isosorbide.

Conclusion

Isosorbide remains a cornerstone in the management of cardiovascular diseases, primarily due to its reliable vasodilatory effects. This technical guide has provided a detailed examination of its chemical structure, synthesis, and the well-established nitric oxide-cGMP signaling pathway through which it exerts its pharmacological action. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and innovation in this area.

References

- 1. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of isosorbide: an overview of challenging reactions | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Total Glucosides of Paeony and their Therapeutic Potential in Psoriasis

Disclaimer: The initial search for "Ssioriside" did not yield any results in the public scientific literature. It is presumed that this may be a typographical error. This guide will instead focus on a well-researched, clinically relevant natural product with a similar nomenclature and application in inflammatory skin conditions: Total Glucosides of Paeony (TGP) .

This technical guide provides an in-depth overview of the discovery, natural sources, chemical composition, and pharmacological activity of Total Glucosides of Paeony (TGP), with a specific focus on its application in the treatment of psoriasis. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Natural Source

Total Glucosides of Paeony (TGP) are a class of active compounds extracted from the dried roots of the peony plant, primarily Paeonia lactiflora Pall. (known as Bai Shao or white peony root) and Paeonia veitchii Lynch (known as Chi Shao or red peony root), both belonging to the Paeoniaceae family.[1][2] These plants have a long history of use in traditional Chinese medicine for treating inflammatory and autoimmune conditions.[1][3]

The primary active constituent of TGP is paeoniflorin (B1679553) , a monoterpenoid glycoside first isolated in 1963.[2][4] TGP itself is a complex mixture of several structurally related monoterpenoid glycosides.[1][5] In China, TGP has been approved by the China Food and Drug Administration for the treatment of autoimmune diseases like rheumatoid arthritis and is widely used in clinical practice.[1][6]

Chemical Composition

TGP is comprised of at least 15 identified compounds, with paeoniflorin and albiflorin (B1665693) being the most abundant.[1][7] Paeoniflorin often accounts for more than 40% of the total glucosides and can be as high as 90% in some preparations.[5][8]

The main chemical constituents of TGP include:

Quantitative Data on Bioactivity

The efficacy of TGP and its primary component, paeoniflorin, in the context of psoriasis and related inflammatory responses has been quantified in numerous preclinical and clinical studies.

Table 1: Clinical Efficacy of TGP in Psoriasis (Meta-Analysis Data)

| Outcome Measure | Comparison | Result | Reference(s) |

| PASI 60 (≥60% reduction in PASI score) | TGP + Conventional Therapy vs. Conventional Therapy Alone | Relative Risk (RR) = 1.32 (95% CI: 1.25 to 1.39) | [10][11] |

| PASI 50 (≥50% reduction in PASI score) | TGP + Conventional Therapy vs. Conventional Therapy Alone | Relative Risk (RR) = 1.44 (95% CI: 1.13 to 1.84) | [10][11] |

| Overall Efficacy ("Effective Number") | TGP + Other Therapies vs. Monotherapy | Relative Risk (RR) = 1.31 (95% CI: 1.26-1.37) | [12][13] |

| Change in PASI Score | TGP + Other Therapies vs. Monotherapy | Mean Difference = -3.40 (95% CI: -4.22 to -2.57) | [12][13] |

| Recurrence Rate | TGP + Other Therapies vs. Monotherapy | Relative Risk (RR) = 0.42 (95% CI: 0.24-0.74) | [12][13] |

Table 2: In Vitro Activity of Paeoniflorin

| Experimental System | Treatment Concentration | Effect | Target Molecule | Reference(s) |

| LPS-stimulated HaCaT cells (human keratinocytes) | 2.08 µM | 48.5% inhibition of protein expression | IL-22 | [14] |

| LPS-stimulated HaCaT cells (human keratinocytes) | 10.41 µM | 47.8% inhibition of protein expression | IL-22 | [14] |

| Imiquimod-induced psoriasis-like mouse model | 120 or 240 mg/kg/day | Reduced mRNA levels of Th17 cytokines | IL-17, et al. | [15] |

| Imiquimod-induced psoriasis-like mouse model | Topical application | Reduced epidermal thickness and K17 levels | Keratin 17 | [16] |

Experimental Protocols

A common method for extracting TGP from the roots of Paeonia lactiflora involves the following steps:

-

Pre-treatment: Dried peony roots are pulverized into a fine powder.[17]

-

Extraction: The powder is extracted using an aqueous or ethanol-based solvent.[1] Modern techniques such as subcritical water extraction may also be employed. In subcritical water extraction, the powdered root is soaked in water and placed in a high-pressure reactor at temperatures between 158-180°C for 20-30 minutes.[18]

-

Purification: The resulting extract is filtered and concentrated. It is then passed through a macroporous adsorption resin column.[18]

-

Elution and Drying: The column is first washed with water to remove impurities. The glycosides are then eluted with a 20-40% ethanol (B145695) solution. The eluate containing TGP is collected, concentrated, and dried to yield the final product.[18]

This is a widely used animal model to study the pathophysiology of psoriasis and to evaluate the efficacy of potential therapeutic agents.

-

Animal Preparation: The dorsal skin of mice is shaved.

-

Induction: A daily topical dose of imiquimod (B1671794) cream (typically 5%) is applied to the shaved area for a period of several days.[15][19]

-

Treatment: The test compound (e.g., paeoniflorin) is administered, often orally or topically, concurrently with or after the induction period.[15][16]

-

Evaluation: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness. At the end of the experiment, skin biopsies are collected for histological analysis (e.g., H&E staining to measure epidermal thickness) and molecular analysis (e.g., RT-PCR, Western blot) to quantify the expression of inflammatory markers.[16][19]

Signaling Pathways Modulated by TGP/Paeoniflorin

The therapeutic effects of TGP and paeoniflorin in psoriasis are attributed to their immunomodulatory and anti-inflammatory properties, which are mediated through the regulation of several key signaling pathways.

-

Inhibition of the NF-κB Pathway: Paeoniflorin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and antimicrobial peptides involved in psoriasis.[16]

-

Modulation of the JAK/STAT Pathway: Paeoniflorin can inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key step in the signaling cascade initiated by cytokines like IL-23 and IL-22.[15] This leads to a reduction in the differentiation of Th17 cells, which are pivotal in the pathogenesis of psoriasis.[15]

-

Suppression of the p38 MAPK Pathway: The production of IL-22, a cytokine that promotes keratinocyte hyperproliferation, is significantly inhibited by paeoniflorin through the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14]

By modulating these pathways, TGP and paeoniflorin collectively lead to a downstream reduction in the expression of key psoriatic mediators, including:

-

Pro-inflammatory Cytokines: TNF-α, IL-6, IL-17, and IL-22.[14][19][20]

-

Keratinocyte Proliferation Markers: Keratin 17 (K17).[16]

This multi-target mechanism helps to alleviate the characteristic symptoms of psoriasis, such as epidermal hyperproliferation and inflammatory cell infiltration.[16][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra [mdpi.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Frontiers | Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review [frontiersin.org]

- 5. Frontiers | Efficacy and safety of total glucosides of paeony in the treatment of systemic lupus erythematosus: A systematic review and meta-analysis [frontiersin.org]

- 6. The Effectiveness and Safety of Total Glucosides of Paeony in Primary Sjögren's Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total glucosides of paeony: A review of its phytochemistry, role in autoimmune diseases, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total glucosides of peony induce fibroblast-like synovial apoptosis, and ameliorate cartilage injury via blocking the NF-κB/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Add-on effects of total glucosides of paeony on conventional therapies for psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Total glucosides of paeony for the treatment of psoriasis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paeoniflorin suppressed IL-22 via p38 MAPK pathway and exerts anti-psoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Paeoniflorin inhibits imiquimod-induced psoriasis in mice by regulating Th17 cell response and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-psoriatic properties of paeoniflorin: suppression of the NF-kappaB pathway and Keratin 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]

- 18. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]

- 19. Paeoniflorin suppresses inflammatory response in imiquimod-induced psoriasis-like mice and peripheral blood mononuclear cells (PBMCs) from psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caringsunshine.com [caringsunshine.com]

The Biosynthesis of D-Sorbitol in Plants: A Technical Guide for Researchers

An important clarification regarding the topic: Initial searches for "Ssioriside" did not yield information on a known plant biosynthetic pathway. It is highly probable that this term is a misspelling of "Isosorbide." Isosorbide is a commercially significant, synthetic chemical derived from D-sorbitol. It is not naturally synthesized in plants. D-sorbitol, however, is a primary photosynthetic product and a key translocated sugar alcohol in many plant species, particularly within the Rosaceae family (e.g., apples, pears, peaches). This technical guide will, therefore, focus on the comprehensive biosynthesis pathway of D-sorbitol in plants, the natural precursor to synthetic Isosorbide.

This document provides an in-depth overview of the D-sorbitol biosynthetic pathway, including key enzymes, intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals interested in the metabolism of sugar alcohols in plants and their potential applications.

The D-Sorbitol Biosynthetic Pathway

In plants that produce sorbitol, its synthesis is a two-step enzymatic process that occurs in the cytosol of source tissues, such as leaves. This pathway channels carbon from the primary photosynthetic cycle into the formation of this sugar alcohol.

The central pathway for D-sorbitol biosynthesis is as follows:

-

Reduction of Glucose-6-Phosphate: The pathway begins with the reduction of D-glucose-6-phosphate (G6P), an intermediate of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This reaction is catalyzed by the enzyme Sorbitol-6-phosphate dehydrogenase (S6PDH) , also known as Aldose-6-phosphate reductase (A6PR) . This enzyme utilizes NADPH as a cofactor to reduce the aldehyde group of G6P, forming D-sorbitol-6-phosphate (S6P).[1][2][3][4]

-

Dephosphorylation of Sorbitol-6-Phosphate: The second and final step is the dephosphorylation of D-sorbitol-6-phosphate to yield free D-sorbitol. This hydrolysis reaction is catalyzed by Sorbitol-6-phosphate phosphatase (S6PP) .[1]

Once synthesized, D-sorbitol is a major form of translocatable carbon, moving from the source leaves via the phloem to sink tissues like fruits and roots. In these sink tissues, sorbitol is converted to fructose (B13574) by the enzyme sorbitol dehydrogenase (SDH) , allowing it to enter mainstream carbohydrate metabolism to support growth and development.

Quantitative Data on D-Sorbitol Biosynthesis

The following tables summarize key quantitative data related to the enzymes and metabolites of the D-sorbitol biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters for Sorbitol-6-Phosphate Dehydrogenase (S6PDH) / Aldose-6-Phosphate Reductase (A6PR)

| Plant Species | Enzyme | Substrate | Km | Optimal pH | Reference |

| Malus domestica (Apple) | Aldose-6-phosphate Reductase | D-glucose-6-phosphate | 20 mM | 9.5 | |

| D-sorbitol-6-phosphate | 3.9 mM | 9.5 | |||

| Eriobotrya japonica (Loquat) | Sorbitol-6-phosphate Dehydrogenase | D-glucose-6-phosphate | 11.6 mM | 7.0-9.0 | |

| D-sorbitol-6-phosphate | 2.22 mM | 9.8 | |||

| NADP | 13.5 µM | - | |||

| NADPH | 1.61 µM | - |

Table 2: Metabolite Concentrations in Transgenic Apple Plants with Altered Sorbitol Synthesis

| Plant Line | Tissue | Sorbitol Concentration (% of control) | Sucrose (B13894) Concentration (% of control) | Reference |

| Antisense S6PDH (Line A27) | Mature Leaves | ~55% | - | |

| Antisense S6PDH (Lines A04 & A10) | Mature Leaves | ~25-30% | 225-320% |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the D-sorbitol biosynthetic pathway.

Enzyme Assay for Aldose-6-Phosphate Reductase (A6PR)

This spectrophotometric assay measures the activity of A6PR by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Principle: A6PR catalyzes the reduction of an aldehyde substrate (D-glucose-6-phosphate) to its corresponding alcohol (D-sorbitol-6-phosphate), a reaction that requires the oxidation of NADPH to NADP+. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity.

Materials:

-

Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.8) containing 0.5 mM EDTA.

-

NADPH Stock Solution (10 mM).

-

D-glucose-6-phosphate Stock Solution (100 mM).

-

Plant protein extract.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the plant protein extract.

-

Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the D-glucose-6-phosphate substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

Calculate the rate of reaction (ΔAbs/min) from the initial linear portion of the absorbance vs. time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH.

Controls:

-

No-Enzyme Control: Replace the plant protein extract with an equal volume of assay buffer to check for non-enzymatic oxidation of NADPH.

-

No-Substrate Control: Replace the D-glucose-6-phosphate solution with an equal volume of assay buffer to measure any enzyme-dependent NADPH oxidation in the absence of the primary substrate.

Quantification of Sorbitol in Plant Tissues by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of sorbitol in plant extracts.

Principle: A plant extract containing sorbitol is passed through an HPLC column that separates compounds based on their physical and chemical properties. A detector, such as a refractive index (RI) detector, is used to quantify the amount of sorbitol eluting from the column.

Materials:

-

Plant tissue (e.g., leaves, fruits).

-

Extraction solvent (e.g., 80% ethanol).

-

HPLC system with a suitable column (e.g., a calcium type cation-exchange resin gel column) and a refractive index detector.

-

Sorbitol standard.

-

Internal standard (e.g., propylene (B89431) glycol).

Procedure:

-

Extraction: Homogenize a known weight of plant tissue in the extraction solvent. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter. If necessary, the sample can be dried and reconstituted in the HPLC mobile phase.

-

Standard Curve Preparation: Prepare a series of sorbitol standard solutions of known concentrations.

-

HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the sorbitol standards against their concentrations. Determine the concentration of sorbitol in the samples by comparing their peak areas to the calibration curve.

Gene Expression Analysis by RNA-Seq

RNA sequencing (RNA-Seq) is a powerful technique for analyzing the transcriptome of a plant tissue, allowing for the quantification of gene expression levels.

Principle: RNA is extracted from the plant tissue, converted to complementary DNA (cDNA), and then sequenced. The resulting sequence reads are mapped to a reference genome or assembled de novo to identify and quantify the transcripts present in the sample.

Workflow:

-

RNA Extraction: Isolate total RNA from the plant tissue of interest.

-

Library Preparation: Convert the RNA to a library of cDNA fragments suitable for sequencing. This typically involves RNA fragmentation, reverse transcription, and the ligation of sequencing adapters.

-

Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Statistically compare the gene expression levels between different samples or conditions to identify differentially expressed genes.

-

Visualizations of Pathways and Workflows

D-Sorbitol Biosynthesis Pathway

Caption: The two-step enzymatic pathway for the biosynthesis of D-Sorbitol in plants.

Regulation of D-Sorbitol Biosynthesis

Caption: Transcriptional regulation of key enzymes in sorbitol and sucrose metabolism.

Experimental Workflow for RNA-Seq Analysis

Caption: A typical workflow for differential gene expression analysis using RNA-Seq.

References

- 1. Frontiers | Unleashing the power within short-read RNA-seq for plant research: Beyond differential expression analysis and toward regulomics [frontiersin.org]

- 2. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of Isosorbide

A Note on Nomenclature: The query for "Ssioriside" did not yield a known chemical entity. Based on the search results, it is highly probable that this was a typographical error for "Isosorbide." This technical guide will, therefore, focus on Isosorbide and its clinically significant derivatives, Isosorbide Mononitrate and Isosorbide Dinitrate.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the physical and chemical properties, experimental protocols, and biological mechanism of action of Isosorbide and its nitrate (B79036) esters. Quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Signaling pathways and experimental workflows are visualized using the DOT language.

Physicochemical Properties

Isosorbide is a bicyclic diol derived from the dehydration of sorbitol. Its dinitrate and mononitrate esters are therapeutically important vasodilators.

Quantitative Data Summary

The key physical and chemical properties of Isosorbide and its nitrate derivatives are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Isosorbide | Isosorbide Mononitrate | Isosorbide Dinitrate |

| Molecular Formula | C₆H₁₀O₄ | C₆H₉NO₆ | C₆H₈N₂O₈ |

| Molecular Weight | 146.14 g/mol | 191.14 g/mol | 236.14 g/mol |

| Appearance | White, crystalline solid | White, crystalline solid | Hard, colorless crystals |

| Melting Point | 61-64 °C[1] | 88-91 °C | 70 °C |

| Solubility in Water | Very soluble | Soluble | Sparingly soluble |

| LogP | -1.9 | -0.15 | 1.3 |

Table 2: Spectroscopic Data

| Spectroscopic Data | Isosorbide | Isosorbide Mononitrate | Isosorbide Dinitrate |

| ¹H NMR (DMSO-d₆) | δ 5.15 (d, 1H, exo-OH), 4.75 (d, 1H, endo-OH), 4.35 (t, 1H), 4.25 (d, 1H), 3.95-3.75 (m, 3H), 3.55-3.35 (m, 3H) | Data not readily available in summarized format. | Data not readily available in summarized format. |

| ¹³C NMR (CDCl₃) | δ 85.6, 85.4, 81.2, 80.9, 80.6, 76.9, 76.4, 73.0, 72.7, 70.3 | Predicted δ (D₂O): 89.1, 82.5, 81.9, 74.5, 73.6, 71.2 | Data not readily available in summarized format. |

| Key FT-IR Peaks | Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1080 cm⁻¹) | O-H stretch, N=O stretch (~1650 cm⁻¹, ~1280 cm⁻¹) | N=O stretch (~1650 cm⁻¹, ~1280 cm⁻¹), C-O stretch |

Experimental Protocols

Detailed methodologies for the characterization of Isosorbide and the investigation of its biological activity are outlined below.

Physicochemical Characterization

Objective: To determine the thermal transitions, including melting point and glass transition temperature, of Isosorbide.

Methodology:

-

A sample of Isosorbide (approximately 5-10 mg) is weighed and hermetically sealed in an aluminum pan.

-

The analysis is performed using a differential scanning calorimeter.

-

The sample is subjected to a controlled temperature program, for instance, heating from -150 °C to 200 °C at a constant rate of 5 °C/min under a nitrogen atmosphere[1].

-

An empty sealed aluminum pan is used as a reference.

-

The heat flow to the sample and reference is monitored as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded.

Objective: To analyze the crystalline structure of Isosorbide.

Methodology:

-

A powdered sample of Isosorbide is prepared and mounted on a sample holder.

-

XRD patterns are acquired using an X-ray diffractometer with a Cu Kα radiation source (λ = 0.154 nm)[2].

-

The instrument is operated at a specific voltage and current, for example, 40 kV and 40 mA[2].

-

Data is collected over a 2θ range, typically from 5° to 70°, with a defined step size and scan speed (e.g., 0.05° step size and a scanning speed of 1°/min)[2].

-

The resulting diffractogram, showing diffraction peaks at specific 2θ angles, is used to identify the crystalline phases and estimate the degree of crystallinity.

Objective: To elucidate the molecular structure of Isosorbide.

Methodology for ¹H NMR:

-

A sample of Isosorbide (5-25 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a small vial.

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR spectrum is recorded on a spectrometer operating at a specific frequency, for example, 400 MHz.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Objective: To identify the functional groups present in the Isosorbide molecule.

Methodology (KBr Pellet Technique):

-

Approximately 1-2 mg of dry Isosorbide is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The FT-IR spectrum is recorded by passing a beam of infrared radiation through the pellet.

-

The absorbance of radiation at different wavenumbers (typically 4000-400 cm⁻¹) is measured, revealing the characteristic vibrational frequencies of the functional groups.

Biological Activity Assessment

Objective: To quantify the release of nitric oxide from Isosorbide Dinitrate.

Methodology (Electron Spin Resonance - ESR):

-

The NO release from Isosorbide Dinitrate is measured directly using an electron spin resonance (ESR) spectrometer.

-

A NO-trapping agent, such as N-(dithiocarboxy)sarcosine-Fe complex, is used to form a stable paramagnetic complex with the released NO.

-

Isosorbide Dinitrate is incubated under specific conditions (e.g., varying concentrations and pH) in the presence of the spin-trapping agent.

-

The ESR spectrum of the resulting NO-spin trap adduct is recorded at specific time points.

-

The intensity of the ESR signal is proportional to the amount of NO released.

Objective: To determine if Isosorbide Dinitrate-induced vasodilation is mediated by an increase in intracellular cGMP.

Methodology (Radioimmunoassay - RIA):

-

Bovine coronary arterial strips are prepared and mounted for isometric force measurement.

-

The arterial strips are contracted with a depolarizing agent like KCl.

-

The tissues are then exposed to varying concentrations of Isosorbide Dinitrate for different durations.

-

At the end of the incubation period, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity.

-

The frozen tissues are homogenized, and the cGMP is extracted.

-

The concentration of cGMP in the tissue extracts is quantified using a competitive radioimmunoassay kit.

-

The results are correlated with the observed relaxation of the arterial strips to establish a dose- and time-dependent relationship.

Mandatory Visualizations

Signaling Pathway of Isosorbide Dinitrate

Caption: Signaling pathway of Isosorbide Dinitrate in vascular smooth muscle cells.

Experimental Workflow for cGMP Measurement

Caption: Experimental workflow for measuring cGMP levels in response to Isosorbide Dinitrate.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ssioriside

Disclaimer: Extensive searches for "Ssioriside" did not yield information on a compound with this specific name. It is possible that this is a novel compound, a proprietary name not yet in the public domain, or a typographical error. This guide has been constructed based on the in vitro mechanisms of action of representative compounds with well-documented anti-inflammatory and pro-apoptotic properties, which are frequently investigated for conditions such as psoriasis. The data and pathways described herein are based on published research for these analogous compounds and are intended to serve as a comprehensive example of the requested technical guide.

This technical whitepaper provides a detailed overview of the core in vitro mechanism of action of compounds exhibiting anti-inflammatory and pro-apoptotic effects, with a focus on their relevance to researchers, scientists, and drug development professionals.

Core Anti-Inflammatory and Pro-Apoptotic Mechanisms

Many natural and synthetic compounds exert their therapeutic effects by modulating key signaling pathways involved in inflammation and programmed cell death (apoptosis). In the context of chronic inflammatory diseases, an ideal therapeutic agent would suppress inflammatory responses and induce apoptosis in hyperproliferative or pathologically activated cells.

Anti-Inflammatory Action

The anti-inflammatory effects of many investigational compounds are often attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators. This is frequently achieved through the inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.

-

JAK/STAT Pathway: This pathway is crucial for signaling by numerous cytokines and growth factors.[1] Inhibition of JAK phosphorylation can prevent the subsequent phosphorylation and nuclear translocation of STAT proteins, thereby downregulating the expression of inflammatory genes.[2]

-

MAPK Pathway: The MAPK pathway plays a significant role in cellular proliferation, differentiation, and inflammation.[1] Compounds can inhibit the phosphorylation of key MAPK components, leading to reduced inflammatory responses.[3]

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[1] Inhibition of NF-κB activation and its subsequent translocation to the nucleus can significantly reduce inflammation.

Pro-Apoptotic Action

Induction of apoptosis is a critical mechanism for eliminating damaged or hyperproliferative cells. This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by cellular stress and leads to the activation of Caspase-9, which in turn activates executioner caspases like Caspase-3.

-

Extrinsic Pathway: This pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of Caspase-8 and subsequent activation of executioner caspases.

Quantitative Data on In Vitro Efficacy

The following tables summarize quantitative data from in vitro studies on representative compounds with anti-inflammatory and pro-apoptotic activities.

Table 1: In Vitro Anti-Inflammatory Activity

| Cell Line | Stimulant | Compound Concentration | Target Measured | % Inhibition / Reduction | Reference |

| RAW 264.7 | LPS | Varies | Nitric Oxide (NO) | Concentration-dependent | |

| HaCaT | M5 Cytokine Mix | Varies | IL-6 Production | Significant Reduction | |

| HaCaT | M5 Cytokine Mix | Varies | IL-8 Production | Significant Reduction | |

| HUVECs | IL-17A | Varies | VEGF Expression | Significant Suppression |

Table 2: In Vitro Pro-Apoptotic Activity

| Cell Line | Compound | Concentration | Assay | Outcome | Reference |

| HaCaT | Ursolic Acid | 10-40 µM | Annexin V/PI Staining | 30-40% Apoptosis | |

| HL-60 | CMI/MI | 0.001-0.01% | DNA Laddering | Apoptosis Induction | |

| MDA-MB-231 | Corosolic Acid | Varies | Caspase Activity Assay | Increased Caspase-3, -8, -9 |

Experimental Protocols

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in stimulated cells.

Cell Line: HaCaT (human keratinocytes) or RAW 264.7 (murine macrophages).

Methodology:

-

Cell Culture: Culture cells in appropriate media and conditions until they reach confluency.

-

Stimulation: Pre-treat confluent cell cultures with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) for macrophages or a cytokine cocktail (e.g., IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α) for keratinocytes.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Quantification of Cytokines: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the stimulated control.

In Vitro Apoptosis Assay

Objective: To assess the apoptosis-inducing potential of a test compound.

Cell Line: HaCaT (human keratinocytes) or another relevant cell line.

Methodology:

-

Cell Culture: Seed cells in culture plates and allow them to adhere and grow to a specified confluency (e.g., 80%).

-

Treatment: Treat the cells with increasing concentrations of the test compound for a set time (e.g., 24 hours).

-

Cell Staining: Harvest the cells and stain them with Annexin V-APC and Propidium Iodide (PI) using a commercial apoptosis detection kit.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by compounds with anti-inflammatory and pro-apoptotic effects.

Caption: Anti-Inflammatory Signaling Pathways.

Caption: Pro-Apoptotic Signaling Pathways.

References

Unraveling the Molecular Target of Ssioriside: A Comprehensive Technical Guide

Initial investigations into the molecular target of a compound designated "Ssioriside" have yielded no discernible results in the existing scientific literature. Extensive database searches and inquiries have failed to identify a compound with this specific name. It is highly probable that "Ssioriside" is a typographical error or a novel, yet-to-be-documented molecule. The context of related search inquiries suggests a potential focus on therapeutic agents for psoriasis, a chronic inflammatory skin condition.

This technical guide is therefore structured to address the core requirements of identifying a molecular target for a hypothetical anti-psoriatic compound, using established methodologies and data presentation formats. Should the correct name of the compound be identified, this framework can be populated with the specific and relevant data.

Hypothetical Molecular Target Identification Strategy

The process of identifying a molecular target for a novel compound involves a multi-pronged approach, combining computational and experimental methods. The general workflow is outlined below.

Figure 1. A generalized experimental workflow for molecular target identification.

Potential Signaling Pathways in Psoriasis

Given the likely context of psoriasis, a therapeutic compound would be expected to modulate key inflammatory signaling pathways implicated in the disease's pathogenesis. The following diagram illustrates a simplified overview of these pathways. Psoriasis is understood to be driven by a complex interplay between immune cells and keratinocytes, primarily mediated by cytokines.[1] Key pathways involved include the IL-23/Th17 axis, TNF-α signaling, and NF-κB activation.[2][3]

Figure 2. A simplified signaling pathway in psoriasis.

Quantitative Data Summary (Hypothetical)

Once a molecular target is identified and validated, quantitative data on the interaction between the compound and its target are crucial for drug development. The following tables provide a template for summarizing such data.

Table 1: Binding Affinity and Kinetics

| Target Protein | Method | KD (nM) | kon (M-1s-1) | koff (s-1) |

| Target X | SPR | Value | Value | Value |

| Target X | ITC | Value | N/A | N/A |

KD: Dissociation Constant, kon: Association Rate Constant, koff: Dissociation Rate Constant, SPR: Surface Plasmon Resonance, ITC: Isothermal Titration Calorimetry.

Table 2: In Vitro Functional Activity

| Assay Type | Cell Line | IC50 / EC50 (nM) | Endpoint Measured |

| Target X Inhibition | Relevant Cell Line | Value | e.g., Phosphorylation |

| Cytokine Release | HaCaT | Value | e.g., IL-6, IL-8 levels |

IC50: Half-maximal Inhibitory Concentration, EC50: Half-maximal Effective Concentration.

Detailed Experimental Protocols (Templates)

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are templates for key experimental procedures.

Affinity Chromatography-Mass Spectrometry

Objective: To identify the direct binding partners of the compound from a complex biological sample.

-

Ligand Immobilization: Covalently couple the bioactive compound (or a suitable analog with a linker) to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., human keratinocytes or immune cells).

-

Affinity Purification: Incubate the immobilized ligand with the cell lysate to allow for binding.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, often using a denaturing agent (e.g., SDS-PAGE sample buffer) or a competitive ligand.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of the target protein upon ligand binding.

-

Cell Treatment: Treat intact cells with the compound at various concentrations or with a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Lyse the cells to separate the soluble protein fraction from the aggregated fraction.

-

Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, binding.

Conclusion

While the molecular target of "Ssioriside" remains elusive due to the likely misspelling of the compound's name, this guide provides a comprehensive framework for the identification, validation, and characterization of a molecular target for a therapeutic agent, with a hypothetical focus on psoriasis. The outlined experimental workflows, data presentation formats, and visualization of relevant biological pathways serve as a robust template for future research once the correct compound identity is established. Researchers are encouraged to verify the compound name and utilize this guide to structure their investigation into its mechanism of action.

References

- 1. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways and targets of natural products in psoriasis treatment [explorationpub.com]

- 3. Integrating network pharmacology and experimental validation to advance psoriasis treatment: Multi-target mechanistic elucidation of medicinal herbs and natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isosorbide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isosorbide (B1672297), a well-characterized bicyclic diol derived from sorbitol. Due to the lack of information for "Ssioriside," it is presumed that this was a typographical error for "Isosorbide." This document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols, where available, are also provided.

Mass Spectrometry (MS) Data

A liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous determination of two of its active metabolites, isosorbide 2-mononitrate (IS 2-MN) and isosorbide 5-mononitrate (IS 5-MN).[1] While detailed fragmentation data for the parent Isosorbide is not extensively available in the provided context, the methodology for its metabolites is instructive.

Experimental Protocol: LC-ESI-MS/MS for Isosorbide Metabolites

A specific and validated LC-ESI-MS/MS assay is utilized for the simultaneous determination of IS 2-MN and IS 5-MN.[1] The following outlines the key aspects of the experimental protocol:

-

Sample Preparation : A simple protein precipitation technique is used for extraction from plasma samples (rat and human).[1]

-

Internal Standard : 13C6 isosorbide 5-mononitrate is employed as the internal standard.[1]

-

Chromatography : The two isomers are separated on a chiral column.[1]

-

Ionization and Detection : Mass detection is performed using electrospray ionization (ESI) in the negative multiple reaction monitoring (MRM) mode.[1] Due to the neutral nature of organic nitrates, acetate (B1210297) adduct ions of IS 2-MN and IS 5-MN were selected as the parent mass for quantification as they ionize and fragment well in the negative mode.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the reported 1H and 13C NMR data for Isosorbide.

1H NMR Spectroscopic Data for Isosorbide

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Frequency (MHz) |

| 4.69 | dd | 1H | CDCl3 | 500 |

| 4.37 | m | 2H | CDCl3 | 500 |

| 4.29 | q | 1H | CDCl3 | 500 |

| 3.87 | m | 3H | CDCl3 | 500 |

| 3.52 | dd | 1H | CDCl3 | 500 |

| 2.67 | s | 1H | CDCl3 | 500 |

| 1.69 | s | 1H | CDCl3 | 500 |

Table 1: Summary of 1H NMR data for Isosorbide in Deuterated Chloroform.[2]

13C NMR Spectroscopic Data for Isosorbide Dimethyl Ether

While specific 13C NMR data for the parent Isosorbide is not detailed in the provided search results, data for its derivative, Isosorbide dimethyl ether, is available.

| Chemical Shift (δ) ppm |

| Data not explicitly provided in search results |

Table 2: 13C NMR data for Isosorbide Dimethyl Ether. Although the specific chemical shifts are not listed, ChemicalBook provides a spectrum for reference.[3]

Experimental Protocol: NMR Spectroscopy

The following provides a general outline of the experimental conditions for acquiring NMR spectra of Isosorbide and its derivatives.

-

Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies such as 400 MHz or 500 MHz.[2][4]

-

Solvents : Deuterated solvents such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterated Chloroform (CDCl3) are commonly used.[2][4]

-

Internal Standards : For quantitative NMR, internal standards like maleic acid or 1,4-dinitrobenzene (B86053) may be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Isosorbide, from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis of a Compound.

References

- 1. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isosorbide dimethyl ether(5306-85-4) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity of Salidroside on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Salidroside (B192308) (p-hydroxyphenethyl-beta-d-glucoside), a primary active component isolated from the medicinal plant Rhodiola rosea, has garnered significant attention for its broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Emerging evidence has highlighted its potent anti-tumor activities across various human cancer cell lines.[3][4][5] Salidroside exerts its cytotoxic effects by modulating critical cellular processes, including cell cycle progression, apoptosis, and autophagy, through multiple signaling pathways.[2][6][7] This technical guide provides an in-depth summary of the preliminary cytotoxic data of Salidroside, details key experimental protocols for its evaluation, and visualizes the core signaling pathways involved in its mechanism of action.

Quantitative Data on Cytotoxic Effects

The anti-proliferative activity of Salidroside has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency. The compound's effects on cell cycle distribution and apoptosis induction are summarized below.

Table 1: IC50 Values of Salidroside in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time (h) | IC50 Value |

| MG63 | Osteosarcoma | 24 | 5.09 mM |

| 48 | 4.72 mM | ||

| 72 | 4.67 mM | ||

| U2OS | Osteosarcoma | 24 | 9.79 mM |

| 48 | 5.29 mM | ||

| 72 | 4.96 mM | ||

| A549 | Lung Adenocarcinoma | 24 | ~20 µg/mL |

| 48 | <20 µg/mL | ||

| 72 | <20 µg/mL | ||

| MCF-7 | Breast Cancer (ER+) | 48 | ~40 µM |

| T24 | Bladder Cancer | 72 | ~71 µg/mL |

| RT4 | Bladder Cancer | 72 | ~264 µg/mL |

| UMUC3 | Bladder Cancer | 72 | ~100 µg/mL |

| K562 | Chronic Myeloid Leukemia | 48 | ~80 µM |

| KCL22 | Chronic Myeloid Leukemia | 48 | ~80 µM |

Note: IC50 values are compiled from multiple studies and may vary based on experimental conditions. The data indicates a dose- and time-dependent inhibitory effect of Salidroside.[5][8][9][10][11]

Table 2: Effects of Salidroside on Cell Cycle and Apoptosis

| Cell Line | Concentration | Time (h) | Effect |

| A549 | 10-20 µg/mL | 24 | G0/G1 Phase Arrest & Increased Apoptosis[9] |

| MCF-7 | 5-40 µM | 48 | G0/G1 Phase Arrest & Increased Apoptosis[5] |

| SiHa | 20-80 µg/mL | 48 | G2/M and S Phase Arrest & Increased Apoptosis[2] |

| MG63 | 1-10 mM | 48 | G0/G1 Phase Arrest & Increased Apoptosis[8] |

| U2OS | 1-10 mM | 48 | G0/G1 Phase Arrest & Increased Apoptosis[8] |

| K562 & KCL22 | 80 µM | 24 | Increased Apoptosis[11][12] |

Signaling Pathways and Mechanism of Action

Salidroside's anti-cancer activity is attributed to its ability to modulate several key signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is common in cancer.[3][13] Salidroside has been shown to suppress this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR.[3][6] This inhibition leads to reduced cell proliferation and the induction of both apoptosis and autophagy in cancer cells.[3][14]

References

- 1. Involvement of ERK1/2 pathway in neuroprotection by salidroside against hydrogen peroxide-induced apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Salidroside suppresses the growth and invasion of human osteosarcoma cell lines MG63 and U2OS in vitro by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effect of salidroside on A549 lung cancer cells through inhibition of oxidative stress and phospho-p38 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sentosacy.com [sentosacy.com]

- 11. Salidroside inhibits chronic myeloid leukemia cell proliferation and induces apoptosis by regulating the miR-140-5p/wnt5a/β-catenin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Salidroside inhibits melanin synthesis and melanoma growth via mTOR and PI3K/Akt pathways [frontiersin.org]

- 14. Anticancer effect of salidroside reduces viability through autophagy/PI3K/Akt and MMP-9 signaling pathways in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocols for Isosorbide Extraction and Purification

Disclaimer: The term "Ssioriside" did not yield specific results in scientific literature and chemical databases. It is highly likely that this is a misspelling of "Isosorbide," a well-documented pharmaceutical compound. Therefore, the following application notes and protocols are based on the available data for Isosorbide (B1672297).

Introduction

Isosorbide is a dianhydrohexitol derived from sorbitol, a sugar alcohol. It is a versatile and important platform chemical with applications in the pharmaceutical industry as a vasodilator for the treatment of angina pectoris, and in the polymer industry as a monomer for the production of bioplastics.[1][2] The synthesis of isosorbide typically involves the acid-catalyzed dehydration of sorbitol. The resulting crude product contains isosorbide along with various impurities, necessitating robust extraction and purification protocols to achieve the high purity required for pharmaceutical and polymerization applications.

This document provides detailed protocols for the extraction and purification of isosorbide from a reaction mixture, as well as analytical methods for purity assessment.

Principle of Extraction and Purification

The extraction and purification of isosorbide leverage its physicochemical properties, such as its solubility in various solvents and its volatility under vacuum. Common purification strategies involve a multi-step approach combining:

-

Liquid-Liquid Extraction: To separate isosorbide from the aqueous reaction mixture and catalyst residues.

-

Vacuum Distillation: To separate isosorbide from less volatile impurities.[1][2]

-

Recrystallization: To achieve high purity by crystallizing isosorbide from a suitable solvent, leaving impurities in the mother liquor.[2]

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for both purification and analytical assessment of purity.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction and purification of isosorbide and its derivatives.

| Parameter | Method | Result | Reference |

| Extraction Recovery | Diethyl ether-n-butyl acetate (B1210297) (15:1, v/v) extraction from serum | 67 ± 7% | |

| Liquid-liquid extraction with ethyl acetate from human plasma | Mean recovery of 87.0% | ||

| Purity after Purification | Vacuum distillation and solvent recrystallization | ≥ 99.0% pure | |

| Set chromatographic separation and aqueous crystallization | Crystal purity ≥ 99% | ||

| Analytical Linearity | HPLC for isosorbide dinitrate and mononitrates | 0.05 mg/ml to 2.5 mg/ml | |

| LC-MS/MS for isosorbide 5-mononitrate in human plasma | 20 to 2000 ng/mL | ||

| HPLC-MS/MS for isosorbide 5-mononitrate in human plasma | 5.00–1000 ng/mL | ||

| Detection Limits (GC-MS) | Isosorbide 5-mononitrate in dosage formulations | 27.2 µg | |

| Isosorbide in dosage formulations | 0.78 µg |

Experimental Protocols

Protocol 1: Extraction of Isosorbide from Reaction Mixture

This protocol describes the extraction of isosorbide from a crude reaction mixture following the acid-catalyzed dehydration of sorbitol.

Materials:

-

Crude isosorbide reaction mixture

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool the crude reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

-

Carefully collect the upper organic layer.

-

Wash the organic layer sequentially with equal volumes of:

-

Saturated sodium bicarbonate solution (to neutralize any residual acid catalyst).

-

Brine (to remove any remaining aqueous phase).

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude isosorbide extract.

Protocol 2: Purification of Isosorbide by Vacuum Distillation and Recrystallization

This protocol details the purification of the crude isosorbide extract.

Materials:

-

Crude isosorbide extract

-

Sodium borohydride (B1222165) (NaBH₄) (optional, for color reduction)

-

Vacuum distillation apparatus

-

Ethanol (or other lower aliphatic alcohol)

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure: Part A: Vacuum Distillation

-

Place the crude isosorbide extract (e.g., 1300 g) into a Schlenk flask.

-

Heat the flask to 80°C under dynamic vacuum for 60 minutes to remove volatile impurities.

-

Purge the flask with an inert gas like argon.

-

(Optional) Add a small amount of sodium borohydride (e.g., 1.3 g) to the flask.

-

Increase the temperature to 140°C and reduce the pressure to approximately 1 mbar.

-

Collect the distilled isosorbide fraction.

Part B: Recrystallization

-

Dissolve the distilled isosorbide in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified isosorbide crystals under vacuum. The resulting purified isosorbide should be at least 99.0% pure.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of isosorbide.

Signaling Pathway Diagram

Isosorbide acts as a vasodilator through the release of nitric oxide (NO). The following diagram illustrates the NO signaling pathway in smooth muscle cells.

References

Application Note and Protocol: High-Performance Liquid Chromatography Method for the Analysis of Saikosaponins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saikosaponins are a group of oleanane-type triterpene saponins (B1172615) found in the roots of Bupleurum species, which are widely used in traditional medicine. The quantitative analysis of saikosaponins is crucial for the quality control of herbal materials and pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of saikosaponins. This document provides a detailed protocol for the HPLC analysis of saikosaponins, based on established methods.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC method for saikosaponin analysis. The data is a composite from multiple sources and represents expected values for a validated method.

| Parameter | Saikosaponin B1 | Saikosaponin B2 |

| Linearity Range (µg/mL) | 4.9 - 98.0[1] | 3.5 - 71.0[1] |

| Correlation Coefficient (r²) | > 0.995[2] | > 0.995[2] |

| Limit of Detection (LOD) (µg/mL) | 8.38 - 25.00 | 8.38 - 25.00 |

| Limit of Quantification (LOQ) (µg/mL) | 25.13 - 45.00 | 25.13 - 45.00 |

| Average Recovery (%) | 98.3 (RSD = 3.1%)[1] | 96.4 (RSD = 1.8%)[1] |

| Intra-day Precision (RSD%) | < 6.58[2] | < 6.58[2] |

| Inter-day Precision (RSD%) | < 6.58[2] | < 6.58[2] |

Experimental Protocol

This protocol describes a reversed-phase HPLC method for the simultaneous determination of multiple saikosaponins.

1. Materials and Reagents

-

Reference standards of Saikosaponin A, B1, B2, C, and D (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Sample of Bupleurum root powder or extract

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis, ELSD, or CAD).

-

Column: A C18 reversed-phase column (e.g., Waters CORTECS C18, 4.6 mm × 150 mm, 2.7 µm) is commonly used.[3][4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.01% acetic acid in water) and an organic phase (e.g., acetonitrile) is often employed.[3][4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 10-20 µL.

-

Detector:

3. Preparation of Standard Solutions

-

Stock Solutions: Accurately weigh and dissolve the reference standards in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve.

4. Sample Preparation

-

Extraction: Accurately weigh the powdered plant material or extract. Extract the saikosaponins using a suitable solvent, such as 70% ethanol (B145695) or methanol, often with the aid of ultrasonication or heating.[5]

-

Purification: The crude extract may require a clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[3][4]

-

Final Solution: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the saikosaponin peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

-

Quantify the amount of each saikosaponin in the sample using the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of Saikosaponins.

Signaling Pathway (Illustrative Example)

While HPLC is an analytical technique and not directly involved in signaling pathways, saikosaponins themselves are known to modulate various cellular pathways. The following is a simplified, illustrative example of a signaling pathway that could be investigated in relation to saikosaponin activity.

Caption: Example of a saikosaponin-modulated signaling pathway.

References

- 1. High performance liquid chromatographic assay of saikosaponins from radix Bupleuri in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast determination of saikosaponins in Bupleurum by rapid resolution liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - ProQuest [proquest.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

Application Notes and Protocols for Isosorbide in Cell Culture Experiments

A Note on Nomenclature: The term "Ssioriside" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Isosorbide (B1672297) . These application notes and protocols are based on the properties and biological activities of Isosorbide and its clinically relevant derivatives, Isosorbide 5-mononitrate (ISMN) and Isosorbide dinitrate (ISDN).

Introduction

Isosorbide and its nitrate (B79036) esters are well-established vasodilators used in the treatment of angina pectoris and heart failure. Their mechanism of action primarily involves the donation of nitric oxide (NO), which in turn activates guanylyl cyclase and increases cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells, leading to relaxation. In the context of cell culture experiments, these compounds are valuable tools for investigating NO-mediated signaling pathways, vasodilation, anti-platelet aggregation, and their effects on cellular processes such as proliferation, apoptosis, and autophagy.

Mechanism of Action

Isosorbide itself is a diol, while its nitrate derivatives, ISMN and ISDN, are prodrugs that release NO. This NO release is crucial for their biological activity. The downstream effects of increased cGMP are diverse and can vary between cell types. A key pathway involves the cGMP-dependent protein kinase (PKG), which phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and smooth muscle relaxation. In addition to its effects on vascular cells, Isosorbide dinitrate has been shown to downregulate the angiotensin II type 1 (AT1) receptor, which may contribute to its inhibitory effects on cardiac hypertrophy and autophagy.[1]

// Nodes Isosorbide [label="Isosorbide Nitrates\n(ISMN/ISDN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylyl\nCyclase (sGC)", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca2 [label="Decreased\nIntracellular Ca2+", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor\nDownregulation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Platelet [label="Inhibition of\nPlatelet Aggregation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isosorbide -> NO [color="#5F6368"]; NO -> sGC [label="Activates", fontcolor="#5F6368", color="#5F6368"]; GTP -> sGC [style=invis]; sGC -> cGMP [label="Converts GTP to", fontcolor="#5F6368", color="#5F6368"]; cGMP -> PKG [label="Activates", fontcolor="#5F6368", color="#5F6368"]; PKG -> Ca2 [color="#5F6368"]; Ca2 -> Relaxation [color="#5F6368"]; Isosorbide -> AT1R [label="Induces", style=dashed, color="#5F6368"]; cGMP -> Platelet [color="#5F6368"]; }

Figure 1: Simplified signaling pathway of Isosorbide nitrates.Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of Isosorbide derivatives in various in vitro models.

| Compound | Cell Type/Model | Effective Concentration | Observed Effect |

| Isosorbide dinitrate (ISDN) | Endothelial cells and platelets | 5 x 10⁻⁵ M (50 µM) | Complete inhibition of ADP-induced platelet aggregation.[2] |

| Isosorbide dinitrate (ISDN) | Platelets | ~10⁻⁷ M (0.1 µM) | Inhibition of platelet aggregation induced by ADP and PAF-acether.[3] |

| Isosorbide dinitrate (ISDN) | Cultured cardiomyocytes | Not specified | Inhibition of mechanical stress-induced cardiac hypertrophy and autophagy.[1] |

| Isosorbide 5-mononitrate (ISMN) | Human Umbilical Vein Endothelial Cells (HUVECs) | 4 ng/mL - 5 µg/mL | Increased cell viability and proliferation; decreased apoptosis.[4] |

| Isosorbide 5-mononitrate (ISMN) | Chick chorioallantoic membrane | 0.5 - 50 µM | Dose-dependent inhibition of angiogenesis.[4] |

Experimental Protocols

Preparation of Stock Solutions

The choice of solvent for preparing stock solutions of Isosorbide and its derivatives depends on the specific compound's solubility.

a) Isosorbide and Isosorbide 5-mononitrate (Water-Soluble)

-

Materials:

-

Isosorbide or Isosorbide 5-mononitrate powder

-

Sterile, deionized, and cell culture grade water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filter (0.22 µm)

-

-

Protocol:

-

Weigh the desired amount of Isosorbide or ISMN powder in a sterile conical tube.

-

Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortex the solution until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

b) Isosorbide dinitrate (Sparingly Soluble in Water)

-

Materials:

-

Isosorbide dinitrate powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, deionized, and cell culture grade water or PBS

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filter (0.22 µm)

-

-

Protocol:

-

Weigh the desired amount of ISDN powder in a sterile conical tube.

-

Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock, dissolve the appropriate weight of ISDN in a minimal amount of DMSO.

-

Once fully dissolved in DMSO, the solution can be further diluted with sterile water, PBS, or directly with cell culture medium to the final working concentration. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution and store at -20°C.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolubility [label="Check Solubility", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DissolveWater [label="Dissolve in Water/PBS", fillcolor="#34A853", fontcolor="#FFFFFF"]; DissolveDMSO [label="Dissolve in DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SterileFilter [label="Sterile Filter (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Weigh [color="#5F6368"]; Weigh -> CheckSolubility [color="#5F6368"]; CheckSolubility -> DissolveWater [label="Water-Soluble", fontcolor="#5F6368", color="#5F6368"]; CheckSolubility -> DissolveDMSO [label="Sparingly Water-Soluble", fontcolor="#5F6368", color="#5F6368"]; DissolveWater -> SterileFilter [color="#5F6368"]; DissolveDMSO -> SterileFilter [color="#5F6368"]; SterileFilter -> Aliquot [color="#5F6368"]; Aliquot -> Store [color="#5F6368"]; Store -> End [color="#5F6368"]; }

Figure 2: Workflow for dissolving Isosorbide and its derivatives.Cell Treatment Protocol

-

Materials:

-

Cultured cells in appropriate multi-well plates

-

Complete cell culture medium

-